1-(Benzo[b]thiophen-7-yl)ethanone
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Overview
Description
1-(Benzo[b]thiophen-7-yl)ethanone is an organic compound with the molecular formula C10H8OS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[b]thiophen-7-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-7-yl)ethanone and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.
Comparison with Similar Compounds
1-(Benzo[b]thiophen-7-yl)ethanone can be compared with other benzothiophene derivatives, such as:
2-Acetylbenzothiophene: Similar in structure but with the acetyl group at a different position, leading to distinct chemical and biological properties.
3-Acetylbenzothiophene: Another positional isomer with unique reactivity and applications.
Benzothiophene-2-carboxaldehyde: A related compound with an aldehyde functional group, used in different synthetic and research contexts.
Properties
IUPAC Name |
1-(1-benzothiophen-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAQOGFFDWSXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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